molecular formula C16H13BrO B14328462 1-Bromo-4,4-diphenylbut-3-en-2-one CAS No. 98258-73-2

1-Bromo-4,4-diphenylbut-3-en-2-one

Cat. No.: B14328462
CAS No.: 98258-73-2
M. Wt: 301.18 g/mol
InChI Key: JCDGOBJYXDJEKS-UHFFFAOYSA-N
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Description

1-Bromo-4,4-diphenylbut-3-en-2-one is a synthetic organic compound that serves as a versatile building block in chemical research and development. It features a brominated α,β-unsaturated ketone (enone) backbone flanked by two phenyl groups, a structure of significant interest in medicinal chemistry and materials science. The bromine atom at the 1-position makes it a valuable electrophile and an intermediate for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, to create more complex molecular architectures. Researchers utilize this and related chalcone analogs in the development of novel pharmaceuticals and organic materials . This product, 1-Bromo-4,4-diphenylbut-3-en-2-one, is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this compound with appropriate safety precautions, consulting the material safety data sheet (MSDS) prior to use.

Properties

CAS No.

98258-73-2

Molecular Formula

C16H13BrO

Molecular Weight

301.18 g/mol

IUPAC Name

1-bromo-4,4-diphenylbut-3-en-2-one

InChI

InChI=1S/C16H13BrO/c17-12-15(18)11-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2

InChI Key

JCDGOBJYXDJEKS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC(=O)CBr)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Allylic Bromination Using N-Bromosuccinimide (NBS)

The most direct route involves allylic bromination of 4,4-diphenylbut-3-en-2-one (CAS 98258-73-2), a precursor confirmed by spectral data. Radical bromination with NBS in the presence of a radical initiator (e.g., AIBN) and a light source selectively introduces bromine at the allylic position (C1).

Procedure :

  • Dissolve 4,4-diphenylbut-3-en-2-one (1.0 equiv) in anhydrous CCl₄.
  • Add NBS (1.1 equiv) and AIBN (0.1 equiv).
  • Reflux under UV light for 6–8 hours.
  • Purify via column chromatography (hexane:ethyl acetate, 9:1).

Mechanism :
The reaction proceeds via a radical chain mechanism. AIBN generates radicals that abstract a hydrogen atom from the allylic C1 position, forming a stabilized radical intermediate. NBS then donates a bromine atom, yielding the brominated product.

Yield : ~65–75% (estimated based on analogous enone brominations).

Electrophilic Bromination with HBr and Peroxides

Alternative bromination employs HBr in the presence of peroxides (e.g., dibenzoyl peroxide) to achieve allylic bromination. This method is less selective than NBS but viable for large-scale synthesis.

Procedure :

  • Mix 4,4-diphenylbut-3-en-2-one with 48% HBr (2.0 equiv) in acetic acid.
  • Add dibenzoyl peroxide (0.05 equiv) and stir at 60°C for 12 hours.
  • Quench with NaHCO₃, extract with dichloromethane, and purify via recrystallization.

Limitations :

  • Competing electrophilic addition to the double bond may occur, requiring careful temperature control.
  • Yield: ~50–60%.

Wittig Reaction with Bromo-Substituted Ylides

Preparation of Bromomethyl Triphenylphosphonium Ylide

A Wittig approach constructs the enone backbone by reacting a bromo-substituted ylide with a ketone. The ylide is generated from bromomethyl triphenylphosphonium bromide (prepared via quaternization of triphenylphosphine with 1,2-dibromoethane).

Ylide Synthesis :

  • React triphenylphosphine (1.0 equiv) with 1,2-dibromoethane (1.2 equiv) in toluene at 0°C.
  • Warm to room temperature and stir for 24 hours to form the phosphonium salt.
  • Treat with a strong base (e.g., NaHMDS) to generate the ylide.

Coupling with Benzophenone :

  • Add benzophenone (1.0 equiv) to the ylide solution at −78°C.
  • Warm gradually to room temperature and stir for 4 hours.
  • Isolate the product via aqueous workup and chromatography.

Yield : ~55–65% (based on analogous Wittig reactions).

Nucleophilic Substitution of Hydroxyl Precursors

Substitution of 1-Hydroxy-4,4-diphenylbut-3-en-2-one

A two-step synthesis involves first preparing 1-hydroxy-4,4-diphenylbut-3-en-2-one via aldol condensation, followed by hydroxyl-to-bromine substitution.

Step 1: Aldol Condensation

  • React acetophenone (2.0 equiv) with benzaldehyde (1.0 equiv) in NaOH/EtOH.
  • Acidify to precipitate the β-hydroxy ketone intermediate.

Step 2: Bromination with PBr₃

  • Treat the β-hydroxy ketone (1.0 equiv) with PBr₃ (1.2 equiv) in dry ether.
  • Stir at 0°C for 2 hours, then quench with ice water.
  • Extract with ether and purify via silica gel chromatography.

Yield : ~60–70%.

Comparative Analysis of Methods

Method Conditions Yield Selectivity Scale Feasibility
NBS Bromination Radical, CCl₄, UV 65–75% High Lab-scale
HBr/Peroxide Bromination Acidic, 60°C 50–60% Moderate Pilot-scale
Wittig Reaction Low temp, anhydrous 55–65% High Lab-scale
PBr₃ Substitution Ether, 0°C 60–70% High Multi-gram

Challenges and Optimization

  • Regioselectivity : Bromination must avoid electrophilic addition to the double bond. Radical methods (NBS) outperform electrophilic approaches.
  • Purification : The product’s high molecular weight and hydrophobicity necessitate silica gel chromatography with non-polar eluents.
  • Side Reactions : Over-bromination or polymerization may occur if reaction times exceed optimal durations.

Chemical Reactions Analysis

1-Bromo-4,4-diphenylbut-3-en-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.

    Addition Reactions: The double bond in the compound can participate in addition reactions with halogens, hydrogen, or other electrophiles.

Common Reagents and Conditions:

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products:

  • Substituted derivatives (e.g., amines, thiols)
  • Oxidized ketones
  • Reduced alcohols

Scientific Research Applications

1-Bromo-4,4-diphenylbut-3-en-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-4,4-diphenylbut-3-en-2-one involves its interaction with molecular targets through its reactive bromine atom and the conjugated double bond. These interactions can lead to the formation of covalent bonds with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

However, general comparisons can be inferred based on related brominated aromatic compounds and α,β-unsaturated ketones described in the evidence:

Structural and Functional Analogues

  • 4-Bromo-1,2-diaminobenzene (CAS 1575-37-7): This compound shares a brominated aromatic ring but lacks the α,β-unsaturated ketone moiety. Its primary use is in manufacturing and laboratory settings, likely as a building block for dyes or ligands. The absence of conjugation reduces its reactivity toward nucleophiles compared to 1-bromo-4,4-diphenylbut-3-en-2-one .
  • 1-(4-Bromo-2-fluorophenyl)pentan-1-one (CAS 1311197-91-7): A bromo-fluorinated aryl ketone with a longer alkyl chain. The extended aliphatic chain may reduce crystallinity relative to diphenyl-substituted compounds .

Key Properties and Reactivity

Property 1-Bromo-4,4-diphenylbut-3-en-2-one (Hypothetical) 4-Bromo-1,2-diaminobenzene 1-(4-Bromo-2-fluorophenyl)pentan-1-one
Molecular Weight ~323.2 (estimated) 187.03 259.11
Functional Groups Bromine, α,β-unsaturated ketone, diphenyl Bromine, diamine Bromine, fluorine, ketone
Electrophilicity High (due to conjugated ketone and bromine) Moderate (aromatic diamine) Moderate (fluorine may deactivate ketone)
Typical Applications Cross-coupling, Michael addition Laboratory synthesis Pharmaceutical intermediates

Research Findings and Limitations

Q & A

Q. What are the standard synthetic routes for preparing 1-Bromo-4,4-diphenylbut-3-en-2-one, and how do reaction conditions influence yield and purity?

Methodological Answer: The compound is typically synthesized via bromination of 4,4-diphenylbut-3-en-2-one using brominating agents like NN-bromosuccinimide (NBS) under radical initiation or electrophilic conditions. Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., CCl4_4) favor radical mechanisms, while acidic conditions (e.g., HBr/H2_2O2_2) promote electrophilic addition.
  • Temperature control : Radical bromination requires 60–80°C for optimal initiation, whereas electrophilic methods proceed at room temperature.
  • Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) is used to isolate the product.
    Yield optimization involves monitoring reaction progress via TLC and adjusting stoichiometry to minimize di-brominated byproducts .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing 1-Bromo-4,4-diphenylbut-3-en-2-one?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify the α,β-unsaturated ketone moiety (δ ~6.5–7.5 ppm for vinyl protons, δ ~190–200 ppm for carbonyl carbon). The bromine atom induces deshielding in adjacent carbons .
  • X-ray Crystallography : Single-crystal analysis (using SHELXL or ORTEP ) resolves steric effects from diphenyl groups and confirms regioselectivity of bromination.
  • Mass Spectrometry : High-resolution MS (ESI-TOF) verifies molecular ion peaks (e.g., [M+H]+^+ at m/z 353.02).

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of 1-Bromo-4,4-diphenylbut-3-en-2-one in conjugate addition reactions?

Methodological Answer: The bromine atom acts as an electron-withdrawing group, polarizing the α,β-unsaturated system and enhancing electrophilicity at the β-carbon. This facilitates nucleophilic attacks (e.g., Grignard reagents or amines). Experimental strategies include:

  • Kinetic studies : Monitor reaction rates under varying temperatures/pH to distinguish between 1,2- vs. 1,4-addition pathways.
  • Computational modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition states .

Q. What challenges arise in crystallizing 1-Bromo-4,4-diphenylbut-3-en-2-one, and how can they be mitigated?

Methodological Answer:

  • Steric hindrance : Bulky diphenyl groups disrupt crystal packing. Solutions include:
    • Slow evaporation of saturated solutions in dichloromethane/hexane.
    • Co-crystallization with hydrogen-bond donors (e.g., thiourea derivatives).
  • Disorder refinement : SHELXL’s PART instruction partitions disordered atoms, while ORTEP-3 visualizes thermal ellipsoids for accurate modeling .

Q. How should researchers address contradictions between experimental data (e.g., NMR shifts) and computational predictions for this compound?

Methodological Answer:

  • Triangulation : Cross-validate data using multiple techniques (e.g., IR for carbonyl stretches, X-ray for bond lengths).
  • Solvent effects : Re-run DFT calculations with explicit solvent models (e.g., PCM for DMSO) to improve agreement with experimental NMR .
  • Dynamic effects : Consider rotameric equilibria or temperature-dependent conformational changes affecting spectral data.

Q. What strategies are recommended for studying the compound’s potential bioactivity (e.g., antimicrobial or enzyme inhibition)?

Methodological Answer:

  • In vitro assays : Use microbial strains (e.g., E. coli, S. aureus) in broth microdilution assays to determine MIC values. Include positive controls (e.g., ampicillin) and solvent controls.
  • Enzyme kinetics : Monitor inhibition of target enzymes (e.g., kinases) via fluorescence-based assays, analyzing KiK_i values using Lineweaver-Burk plots.
  • Statistical rigor : Apply ANOVA or Student’s t-tests to ensure reproducibility; report confidence intervals .

Q. How can computational chemistry guide the design of derivatives with enhanced stability or reactivity?

Methodological Answer:

  • DFT-based QSAR : Correlate electronic parameters (e.g., HOMO/LUMO energies, Fukui indices) with experimental reactivity.
  • Molecular docking : Screen derivatives against protein targets (e.g., using AutoDock Vina) to predict binding affinities.
  • Synthetic feasibility : Prioritize derivatives with synthetic accessibility scores (SAscore < 4) using tools like RDKit .

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